molecular formula C5H11BrClNO B14699246 Ethyl 3-bromopropanecarboximidate hydrochloride

Ethyl 3-bromopropanecarboximidate hydrochloride

Cat. No.: B14699246
M. Wt: 216.50 g/mol
InChI Key: ZLRUJQFWUYXTKQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromopropanecarboximidate hydrochloride is a chemical compound known for its utility in various organic synthesis processes. It is often used as an intermediate in the preparation of other chemical compounds due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromopropanecarboximidate hydrochloride can be synthesized through a multi-step process involving the reaction of ethyl 3-bromopropanoate with ammonia or an amine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromopropanecarboximidate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For substitution reactions to form amides or imidates.

    Thiols: For substitution reactions to form thioethers.

    Bases: To deprotonate intermediates and facilitate reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include amides, imidates, and thioethers.

Scientific Research Applications

Ethyl 3-bromopropanecarboximidate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Utilized in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromopropanecarboximidate hydrochloride involves its reactivity with nucleophiles. The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions. The compound can form intermediates that react further to produce the desired products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromopropanoate: Similar in structure but lacks the imidate functionality.

    Ethyl 3-aminopropanoate: Contains an amino group instead of a bromine atom.

    Ethyl 4-aminobenzoate: Different in structure but used in similar synthetic applications.

Uniqueness

Ethyl 3-bromopropanecarboximidate hydrochloride is unique due to its combination of a bromine atom and an imidate group, which provides distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical compounds.

Properties

Molecular Formula

C5H11BrClNO

Molecular Weight

216.50 g/mol

IUPAC Name

ethyl 3-bromopropanimidate;hydrochloride

InChI

InChI=1S/C5H10BrNO.ClH/c1-2-8-5(7)3-4-6;/h7H,2-4H2,1H3;1H

InChI Key

ZLRUJQFWUYXTKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCBr.Cl

Origin of Product

United States

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